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Methyl 4-(chloromethyl)thiophene-2-carboxylate

Catalog No.
S801125
CAS No.
34767-85-6
M.F
C7H7ClO2S
M. Wt
190.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(chloromethyl)thiophene-2-carboxylate

CAS Number

34767-85-6

Product Name

Methyl 4-(chloromethyl)thiophene-2-carboxylate

IUPAC Name

methyl 4-(chloromethyl)thiophene-2-carboxylate

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3

InChI Key

QNMKOZMCIPWLDO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CS1)CCl

Canonical SMILES

COC(=O)C1=CC(=CS1)CCl
  • Bioconjugation

    The chloromethyl group (CH₂Cl) in M4CMTC is a reactive electrophile, meaning it readily reacts with nucleophiles. This property allows M4CMTC to potentially act as a crosslinking agent in bioconjugation reactions. Bioconjugation involves linking biomolecules (e.g., proteins, antibodies) with other molecules (e.g., drugs, nanoparticles) to create new entities with desired properties . M4CMTC could potentially be used to attach biomolecules to surfaces or other molecules for research purposes.

  • Thiophene-based materials

    The thiophene ring in M4CMTC is a five-membered aromatic heterocycle containing sulfur. Thiophene derivatives are known for their interesting electronic and optical properties, which make them valuable building blocks for functional materials . Research on similar thiophene derivatives suggests potential applications in organic electronics, solar cells, and sensors . While specific research on M4CMTC in this field is lacking, its structure suggests it could be a candidate for further exploration.

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is characterized by the presence of a chloromethyl group (–CH₂Cl) and an ester functional group (–COOCH₃) at specific positions on the thiophene structure. This compound is notable for its electrophilic reactivity due to the chloromethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Electrophilic Substitution Reactions: The chloromethyl group acts as an electrophile, allowing nucleophiles to attack and form new bonds. This property is exploited in synthetic pathways to create more complex molecules.
  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to derivatives that may exhibit different biological activities or properties .
  • Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can further react with various reagents for additional transformations .

Several synthesis methods have been reported for methyl 4-(chloromethyl)thiophene-2-carboxylate:

  • Chloromethylation of Thiophene Derivatives: One common method involves the chloromethylation of thiophene-2-carboxylic acid derivatives using chloromethyl methyl ether in the presence of an acid catalyst. This reaction typically requires controlled conditions to ensure selectivity at the desired position on the thiophene ring .
  • Esterification Reactions: The carboxylic acid can be converted into the corresponding methyl ester through standard esterification techniques using methanol and an acid catalyst or through transesterification reactions with other alcohols .
  • Electrophilic Substitution: The introduction of the chloromethyl group can also be achieved via electrophilic substitution reactions using suitable chlorinating agents under specific conditions to achieve regioselective substitution on the thiophene ring .

Methyl 4-(chloromethyl)thiophene-2-carboxylate has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical chemistry where thiophene derivatives are explored for their biological activity.
  • Material Science: Compounds with thiophene structures are used in developing organic semiconductors and photovoltaic materials due to their electronic properties.
  • Biochemical Research: It is utilized as a biochemical tool for proteomics research, aiding in studying protein interactions and modifications .

Methyl 4-(chloromethyl)thiophene-2-carboxylate shares structural similarities with several other compounds within the thiophene family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateContains a sulfonyl group instead of chloromethylExhibits different reactivity due to sulfonyl presence
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylateContains two chloromethyl groupsIncreased reactivity due to multiple electrophilic sites
Methyl 4-(bromomethyl)thiophene-2-carboxylateBromine instead of chlorinePotentially different biological activity due to halogen differences

Methyl 4-(chloromethyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups that enhance its reactivity while maintaining a balance between stability and reactivity compared to other halogenated thiophenes .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-(chloromethyl)thiophene-2-carboxylate

Dates

Last modified: 08-15-2023

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